![molecular formula C10H12O3 B1313585 2-Isopropoxybenzoic acid CAS No. 63635-26-7](/img/structure/B1313585.png)
2-Isopropoxybenzoic acid
Overview
Description
2-Isopropoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .
Synthesis Analysis
The synthesis of 2-Isopropoxybenzoic acid involves heating the solution to 70° C. on a water bath for 2 hours. The reaction mass is then cooled to 10° C., poured into ice water, and acidified with 5% dilute hydrochloric acid .Molecular Structure Analysis
The molecular structure of 2-Isopropoxybenzoic acid consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropoxybenzoic acid include a molecular formula of C10H12O3, an average mass of 180.201 Da, and a monoisotopic mass of 180.078644 Da .Scientific Research Applications
Proteomics Research
2-Isopropoxybenzoic acid: is utilized in proteomics research due to its biochemical properties . It can be used to modify proteins and peptides, which aids in the study of protein structure, function, and interactions.
Organic Synthesis
As a building block in organic synthesis, 2-Isopropoxybenzoic acid can be used to synthesize more complex organic compounds. Its molecular structure allows for various chemical reactions, including esterification and decarboxylation.
Safety And Hazards
properties
IUPAC Name |
2-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPLDSOFBMZGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493841 | |
Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxybenzoic acid | |
CAS RN |
63635-26-7 | |
Record name | 2-[(Propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 5-(3-carboxypropyl)-2-isopropoxybenzoic acid in the synthesis of the described ordered poly(amide-acylhydrazide-amide)?
A1: 5-(3-carboxypropyl)-2-isopropoxybenzoic acid (XabX) serves as a crucial monomer in constructing the ordered polymer backbone. [] Its unique structure, featuring both a carboxylic acid group and an isopropoxy group on the benzene ring, allows it to react with two different diamines – piperazine (YddY) and 4-aminobenzohydrazide (YefY) – in a specific sequence. This controlled reaction sequence is key to achieving the desired ordered (-ccfebaddabef-) arrangement within the polymer chain. [] This ordered structure can potentially impact the polymer's final properties, such as its crystallinity, thermal stability, and mechanical strength.
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